molecular formula C18H20FN3O3S B2516924 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235266-49-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2516924
CAS No.: 1235266-49-5
M. Wt: 377.43
InChI Key: NUEWNRHOCXYHEV-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group and the pyridine sulfonamide moiety. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using fluorobenzoyl chloride in the presence of a base.

    Attachment of the Pyridine Sulfonamide Moiety: This can be done through sulfonamide formation reactions using pyridine-3-sulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
  • N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
  • N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-17-6-2-1-5-16(17)18(23)22-10-7-14(8-11-22)12-21-26(24,25)15-4-3-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEWNRHOCXYHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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